molecular formula C17H18N4O6S B4226491 2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide

2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B4226491
M. Wt: 406.4 g/mol
InChI Key: YWOMULUGWMJZAY-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminosulfonyl group, a morpholinyl group, and a nitrobenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzamide precursor, followed by the introduction of the morpholinyl group through nucleophilic substitution. The final step often involves the sulfonation of the phenyl ring to introduce the aminosulfonyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminosulfonyl and morpholinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group and the aminosulfonyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
  • N-[4-(aminosulfonyl)phenyl]-5-bromonicotinamide
  • N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide

Uniqueness

2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with biological targets.

Properties

IUPAC Name

2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S/c18-28(25,26)14-4-1-12(2-5-14)19-17(22)15-11-13(21(23)24)3-6-16(15)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOMULUGWMJZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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